molecular formula C14H24N2 B8109357 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene

Cat. No.: B8109357
M. Wt: 220.35 g/mol
InChI Key: SJNKUOCFLBEUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene is a spirocyclic compound characterized by a unique structure that includes a pyrrolidine ring fused to a spirocyclic azaspiro[5.5]undecene system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Chemical Reactions Analysis

Types of Reactions

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides rigidity, which enhances binding affinity and selectivity. The pyrrolidine ring can interact with active sites of enzymes, inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene stands out due to its unique spirocyclic structure, which provides a distinct three-dimensional shape that enhances its interaction with biological targets. This structural feature makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

9-pyrrolidin-1-yl-3-azaspiro[5.5]undec-10-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-12-16(11-1)13-3-5-14(6-4-13)7-9-15-10-8-14/h3,5,13,15H,1-2,4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNKUOCFLBEUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3(CCNCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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